![molecular formula C20H26N4O B2362197 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide CAS No. 1797974-65-2](/img/structure/B2362197.png)
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide
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Overview
Description
The compound “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide” is a pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidine derivatives exhibit a broad spectrum of biological activity and are structural units of nucleic acids, coenzymes, and alkaloids .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis . This reaction gives 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, which can be used to obtain a series of new derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is an integral part of DNA and RNA, imparting diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with pyrrolidine to give 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one .Scientific Research Applications
- The compound has demonstrated a pronounced effect on plant growth, stimulating it by 65–87% relative to heteroauxin. Researchers have explored its potential as a plant growth regulator, which could be valuable in agriculture and horticulture .
- Investigations into the compound’s biological activity have revealed its potential as an anticancer agent. Researchers have studied its impact on specific cellular pathways, including vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β) inhibition. Notably, it reduced collagen deposition by nearly 63% in a liver fibrosis model .
Plant Growth Stimulation
Anticancer Activity
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. Pyrimidine derivatives, in general, have been employed in the design of privileged structures in medicinal chemistry . Therefore, preparing libraries of novel heterocyclic compounds with potential biological activities could be a promising direction .
properties
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUWHUVPYJGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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